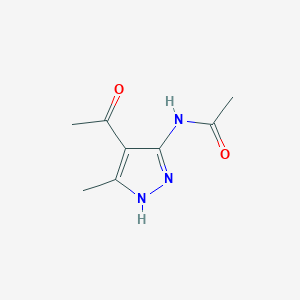![molecular formula C20H17ClN2O B11033161 3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11033161.png)
3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the class of dibenzodiazepines. This compound is characterized by its unique structure, which includes a chlorophenyl group and a dibenzo[b,e][1,4]diazepin-1-one core. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multiple steps:
Formation of the Intermediate: The process begins with the preparation of an intermediate compound, often involving the reaction of 4-chlorobenzaldehyde with a suitable amine to form a Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a reducing agent such as sodium borohydride, leading to the formation of the dibenzo[b,e][1,4]diazepin-1-one core.
Methylation: The final step involves the methylation of the nitrogen atom at the 11th position using methyl iodide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow chemistry techniques to enhance efficiency and yield. This method allows for better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group, using nucleophiles such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products
科学的研究の応用
Chemistry
In chemistry, this compound serves as a valuable intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, 3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has shown potential as a ligand for various receptors, making it a candidate for drug development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known psychoactive agents .
Industry
Industrially, it can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. This interaction can modulate the activity of these receptors, leading to various pharmacological effects. The exact pathways and targets are still under investigation, but it is believed to influence the GABAergic system, similar to other benzodiazepines .
類似化合物との比較
Similar Compounds
Diazepam: Known for its anxiolytic and sedative properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Oxazepam: Commonly prescribed for anxiety and insomnia.
Uniqueness
3-(4-chlorophenyl)-11-methyl-2,3,4,5-tetrahydro-1H-dibenzo[b,e][1,4]diazepin-1-one stands out due to its specific substitution pattern and potential for unique pharmacological activities. Its structural modifications may offer advantages in terms of selectivity and potency compared to other benzodiazepines .
特性
分子式 |
C20H17ClN2O |
|---|---|
分子量 |
336.8 g/mol |
IUPAC名 |
9-(4-chlorophenyl)-6-methyl-5,8,9,10-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C20H17ClN2O/c1-12-20-18(23-17-5-3-2-4-16(17)22-12)10-14(11-19(20)24)13-6-8-15(21)9-7-13/h2-9,14,22H,10-11H2,1H3 |
InChIキー |
XENMMIYIOOZTCB-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=NC3=CC=CC=C3N1)CC(CC2=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(4-ethylphenyl)-10-(2-methoxyethylamino)-4,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),9-diene-3,5,12-trione](/img/structure/B11033081.png)
![7-[2-methyl-6-(4-nitrophenyl)pyridin-3-yl]-2-(pyrrolidin-1-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11033084.png)
![2-(4-benzylpiperidin-1-yl)-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11033087.png)
![4,4,9-trimethyl-6-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11033088.png)
![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-{[1-(2-methylpropyl)-1H-benzimidazol-2-yl]methyl}propanamide](/img/structure/B11033105.png)
![4-[(2-Methyl-6-phenylpyrimidin-4-yl)amino]phenol](/img/structure/B11033110.png)
![5-(4-methoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11033111.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-3-(5-phenyl-1,3-oxazol-2-yl)propanamide](/img/structure/B11033112.png)

![7-[4-(Benzyloxy)phenyl]-2-methyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B11033131.png)
![2-methyl-5-oxo-N-(1,3-thiazol-2-yl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11033132.png)
![Ethyl 7-amino-2-methyl-5-phenylimidazo[1,5-b]pyridazine-3-carboxylate](/img/structure/B11033136.png)
![6,8,8,9-Tetramethyl-3-[4-(propan-2-YL)benzoyl]-2H,6H,7H,8H,9H-chromeno[7,6-B]pyridin-2-one](/img/structure/B11033143.png)
![Methyl 3-[methyl(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B11033150.png)
